Propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are widely used in the fragrance and flavor industry. This particular compound is characterized by the presence of a butylamino group and a thioxo group attached to the propanoic acid backbone, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester typically involves the esterification of propanoic acid derivatives with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Propanoic acid derivative+Ethanol→Propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester+Water
Common catalysts used in this reaction include concentrated sulfuric acid or dry hydrogen chloride gas. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can be employed to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of an acid or base catalyst.
Reduction: The thioxo group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The butylamino group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to reduce the thioxo group.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alkoxides under mild conditions.
Major Products Formed
Hydrolysis: Propanoic acid and ethanol.
Reduction: Propanoic acid, 3-(butylamino)-3-thiol-, ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of fragrances and flavors due to its unique odor profile
Mechanism of Action
The mechanism of action of propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the butylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl propionate: An ester with a similar structure but lacks the butylamino and thioxo groups.
Ethyl 3-(methylthio)propanoate: Contains a methylthio group instead of a thioxo group.
Ethyl 2,3-dibromopropanoate: Contains bromine atoms instead of the butylamino and thioxo groups.
Uniqueness
Propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester is unique due to the presence of both the butylamino and thioxo groups, which impart distinct chemical and biological properties. These functional groups allow for a wider range of chemical reactions and interactions with biological targets compared to similar compounds .
Properties
CAS No. |
57005-83-1 |
---|---|
Molecular Formula |
C9H17NO2S |
Molecular Weight |
203.30 g/mol |
IUPAC Name |
ethyl 3-(butylamino)-3-sulfanylidenepropanoate |
InChI |
InChI=1S/C9H17NO2S/c1-3-5-6-10-8(13)7-9(11)12-4-2/h3-7H2,1-2H3,(H,10,13) |
InChI Key |
LWFMWELAHRBFLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.